7-Bromo-[1,2]thiazolo[4,5-b]pyridine 7-Bromo-[1,2]thiazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040465
InChI: InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H
SMILES:
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.07 g/mol

7-Bromo-[1,2]thiazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC18040465

Molecular Formula: C6H3BrN2S

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-[1,2]thiazolo[4,5-b]pyridine -

Specification

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
IUPAC Name 7-bromo-[1,2]thiazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H
Standard InChI Key VBIKPIQSWKTYMN-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=NSC2=C1Br

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 7-bromo-2-methyl- thiazolo[4,5-b]pyridine, with a molecular weight of 229.10 g/mol and the formula C₇H₅BrN₂S . The fused bicyclic system consists of a pyridine ring (positions 4,5-b) annulated with a thiazole ring (positions 1,3). Key structural features include:

  • Bromine at position 7, enhancing electrophilic reactivity.

  • Methyl group at position 2, influencing steric and electronic properties.

  • Sulfur and nitrogen atoms in the thiazole ring, enabling diverse intermolecular interactions .

The canonical SMILES representation is CC1=NC2=NC=CC(=C2S1)Br, and the InChIKey is ZBRQUFPLRVWVKC-UHFFFAOYSA-N .

Synthesis and Optimization

Annulation Strategies

The synthesis typically involves thiazole-pyridine annulation under controlled conditions. A common route utilizes:

  • Cyclization of 2-aminopyridine-3-thiol derivatives with brominated pyridine precursors.

  • Lewis acid catalysis, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to facilitate heterocycle formation .

  • Solvent optimization, with dimethylformamide (DMF) stabilizing intermediates.

Bromination and Functionalization

Bromine is introduced via electrophilic aromatic substitution or metal-halogen exchange reactions. Key steps include:

  • Use of N-bromosuccinimide (NBS) in dichloromethane.

  • Palladium-catalyzed cross-coupling for regioselective functionalization .

Table 1: Synthetic Yields Under Varied Conditions

MethodReagentsYield (%)Purity (%)
B(C₆F₅)₃-mediatedNH₃·BH₃, toluene, 45°C6698
DMF-assisted annulationZnCl₂, ethanol, reflux5895
NBS brominationCH₂Cl₂, 0°C7297
Data compiled from .

Physicochemical Properties

Solubility and Lipophilicity

  • Water solubility: 49 mg/L (pH 2.3) .

  • LogP: 2.28, indicating moderate lipophilicity .

  • pKa: 3.8 (thiazole nitrogen), 5.2 (pyridine nitrogen).

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 8.57 (d, J = 8.5 Hz, H-5), 7.80 (d, J = 8.5 Hz, H-4), 2.45 (s, CH₃) .

  • ¹³C NMR: δ 169.4 (C-2), 147.5 (C-3a), 120.9 (C-5), 65.8 (C-8) .

Biological Activity and Mechanisms

Herbicidal Efficacy

In greenhouse trials, 7-bromo- thiazolo[4,5-b]pyridine demonstrated preemergence control of grass weeds (e.g., Alopecurus myosuroides) at 320 g/ha. Its mechanism involves acyl-ACP thioesterase inhibition, disrupting fatty acid biosynthesis in plants .

Table 2: Herbicidal Activity Against Common Weeds

Weed SpeciesED₅₀ (g/ha)Selectivity Index (vs. Wheat)
Alopecurus myosuroides457.1
Echinochloa crus-galli526.8
Setaria viridis615.9
Data from .

Kinase Inhibition

The compound inhibits PI3Kα (IC₅₀ = 3.6 nM) and Tyk2 kinases, making it a candidate for oncology research. Molecular docking studies reveal hydrogen bonding with Val851 and Lys802 residues in PI3Kα’s ATP-binding pocket .

Applications in Drug Development

Agrochemistry

As a herbicidal lead, it outperforms commercial standards like cinmethylin in dose-response studies, showing >90% weed control at half the application rate .

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundR₁R₂LogPPI3Kα IC₅₀ (nM)Herbicidal ED₅₀ (g/ha)
7-Bromo derivativeBrCH₃2.283.645
6-Bromo derivative BrH2.887.358
5-Chloro derivativeClH1.9512.472
Data from .

Key trends:

  • Bromine enhances lipophilicity and target binding vs. chlorine.

  • Methyl groups improve metabolic stability but reduce solubility.

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